3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid
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Overview
Description
3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid is a complex organic compound featuring a unique structure that combines a pyrrole ring with an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: Starting with a suitable precursor such as 2,5-dimethylpyrrole, the pyrrole ring can be synthesized through a condensation reaction involving an aldehyde and an amine under acidic conditions.
Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving a nitrile and an α-haloketone.
Coupling of the Rings: The pyrrole and oxazole rings are then coupled through a cross-coupling reaction, often using palladium-catalyzed Suzuki or Heck reactions.
Formation of the Prop-2-enoic Acid Side Chain:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrrole and oxazole rings, forming corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the double bond in the prop-2-enoic acid side chain, converting it to a saturated propanoic acid derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Electrophilic reagents such as halogens (Br₂, Cl₂) or nitrating agents (HNO₃) are typically used.
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Introduction of halogens, nitro groups, or other electrophiles.
Scientific Research Applications
Chemistry
In organic chemistry, this compound serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential biological activities. These include anti-inflammatory, antimicrobial, and anticancer properties. The presence of both pyrrole and oxazole rings makes it a versatile scaffold for drug design.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and advanced coatings, due to its stability and reactivity.
Mechanism of Action
The biological activity of 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid is often mediated through its interaction with specific molecular targets. These targets can include enzymes, receptors, and nucleic acids. The compound’s mechanism of action typically involves binding to these targets, altering their function, and thereby modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-[2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enoic acid: Lacks the oxazole ring, making it less versatile in terms of reactivity and biological activity.
3-[1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid: Similar structure but without the dimethyl groups, which can affect its chemical properties and reactivity.
Uniqueness
The presence of both the dimethyl groups and the oxazole ring in 3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)-1H-pyrrol-3-yl]prop-2-enoic acid provides a unique combination of steric and electronic effects. This makes it a valuable compound for exploring new chemical reactions and developing novel therapeutic agents.
Properties
IUPAC Name |
(E)-3-[2,5-dimethyl-1-(5-methyl-1,2-oxazol-3-yl)pyrrol-3-yl]prop-2-enoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8-6-11(4-5-13(16)17)10(3)15(8)12-7-9(2)18-14-12/h4-7H,1-3H3,(H,16,17)/b5-4+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNWXGLFNPYEIDZ-SNAWJCMRSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)C=CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(N1C2=NOC(=C2)C)C)/C=C/C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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